2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

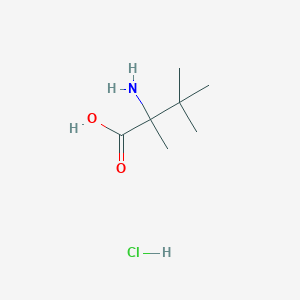

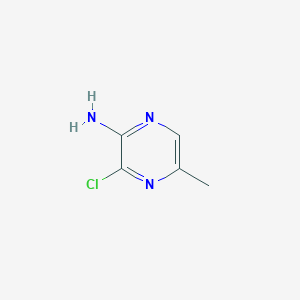

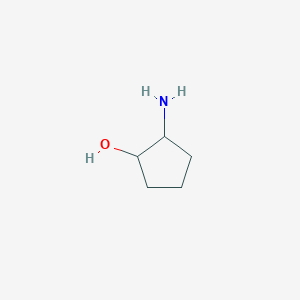

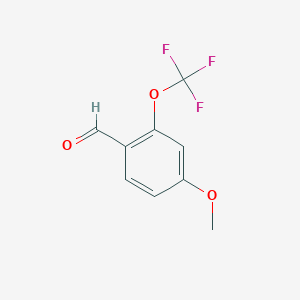

2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol, also known as b-Amino-2,4-dimethylbenzeneethanol, is a chemical compound with the molecular formula C10H15NO . It is a miscellaneous compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two methyl groups and an ethanolamine group . The InChI code for this compound is InChI=1S/C10H15NO/c1-7-3-4-9(8(2)5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 165.23 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación

Organic Light-Emitting Diodes (OLEDs) Applications

The design and development of organic optoelectronics have been significantly advanced through the synthesis of new conjugated systems. 4,4-Difluoro-4-bora-3a, 4a-diaza-s-indacene (BODIPY)-based materials, which could be structurally related or functionally similar to 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL, have shown potential as platforms for applications in sensors, organic thin-film transistors, and organic photovoltaics. Notably, their application as active materials in OLEDs, despite being less explored, promises advancements in near-IR emission through aggregation-induced emission (AIE) mechanisms (Squeo & Pasini, 2020).

Lignin Acidolysis

Research into the acidolysis of lignin, a major component of plant biomass, has revealed the significance of the presence of various functional groups, including those similar in reactivity to this compound. The study focused on the mechanism of bond cleavage in lignin model compounds, highlighting the role of the hydroxymethyl group and the potential for hydride transfer mechanisms. Such insights are crucial for understanding the degradation and utilization of lignin in biofuel production and other chemical processes (Yokoyama, 2015).

Antituberculosis Activity

Organotin complexes, potentially incorporating or structurally related to this compound, have been studied for their antituberculosis activity. These complexes exhibit a range of structural diversity and have shown promising activity against Mycobacterium tuberculosis, indicating potential for the development of new antituberculosis drugs. The activity of these compounds is influenced by the nature of the ligand environment, suggesting the importance of molecular design in therapeutic applications (Iqbal, Ali, & Shahzadi, 2015).

Propiedades

IUPAC Name |

2-amino-2-(2,4-dimethylphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7-3-4-9(8(2)5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBLTCBXRVNHQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CO)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113185.png)

![6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol](/img/structure/B113186.png)